(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
Description
(R)-2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a chiral thiazoline derivative characterized by a benzo[d]thiazole core substituted with an amino group at position 6 and fused to a dihydrothiazole-carboxylic acid moiety. Its molecular formula is C₁₁H₉N₃O₂S₂, with a molecular weight of 279.34 g/mol and CAS number 118969-27-0 . The (R)-configuration at the C4 position of the dihydrothiazole ring is critical for stereospecific interactions in biological systems.
Properties
Molecular Formula |
C11H9N3O2S2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(4R)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
HKSJKXOOBAVPKR-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Aminobenzothiazole Core
The 6-aminobenzothiazole moiety can be prepared by classical methods involving:
- Cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or their equivalents.
- Nitration of benzo[d]thiazole followed by reduction to introduce the amino group at the 6-position.
This step is well-documented in heterocyclic chemistry literature and provides a versatile intermediate for further modifications.
Construction of the 4,5-Dihydrothiazole-4-Carboxylic Acid Moiety
The dihydrothiazole ring bearing a carboxylic acid at position 4 is commonly synthesized via:
- Electrophilic α-bromination of β-ethoxyacrylate or β-ethoxyacrylamide derivatives.
- Subsequent cyclization with thiourea to form the thiazole ring.
A notable and efficient method reported involves the α-bromination of β-ethoxyacrylamide followed by one-pot treatment with thiourea, yielding 2-aminothiazole-5-carboxamides in excellent yields without the need for protecting groups or sensitive organometallic reagents.
Coupling of Benzothiazole and Dihydrothiazole Units
The coupling between the benzothiazole core and the dihydrothiazole carboxylic acid is typically achieved through:
- Amide bond formation or nucleophilic aromatic substitution, depending on the substituents.
- Use of coupling reagents or bases such as sodium tert-butoxide in tetrahydrofuran to promote the reaction efficiently at mild temperatures.
This approach allows for the assembly of the final heterocyclic framework with high yield and purity.
Detailed Synthetic Procedure Example
Based on the method for related 2-aminothiazole-5-carboxamides, the preparation can be summarized as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of β-ethoxyacrylamide derivative | Coupling of β-ethoxy acryloyl chloride with a substituted aniline (e.g., 2-chloro-6-methylaniline) in tetrahydrofuran using pyridine as base at 0°C to room temperature overnight | Formation of β-ethoxyacrylamide intermediate (yield ~74%) |
| 2. α-Bromination | Treatment with N-bromosuccinimide in dioxane-water mixture at room temperature | Selective α-bromination of the acrylamide |
| 3. Thiazole ring formation | One-pot addition of thiourea followed by heating to 80°C | Cyclization to 2-aminothiazole-5-carboxamide with high yield (~95%) |
| 4. Coupling with benzothiazole derivative | Reaction with appropriate benzothiazole intermediate under basic conditions (e.g., sodium tert-butoxide in THF) at 10°C to room temperature | Formation of the coupled heterocyclic product (yield ~86%) |
| 5. Final functionalization and purification | Subsequent functional group modifications and salt formation as needed | Final pure product with >99% purity by HPLC |
Research Results and Data
The described synthetic method offers:
- High overall yields (typically >85% per key step).
- Avoidance of air- and moisture-sensitive reagents.
- Elimination of protection/deprotection steps.
- Scalability demonstrated by successful synthesis of related pharmaceutical compounds (e.g., dasatinib).
Analytical data such as proton nuclear magnetic resonance spectra and high-performance liquid chromatography confirm the purity and structural integrity of intermediates and final products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| β-Ethoxyacrylamide formation | β-Ethoxy acryloyl chloride, substituted aniline, pyridine | THF, 0°C to rt, overnight | 74 | Efficient amide bond formation |
| α-Bromination | N-bromosuccinimide | Dioxane-H2O, rt | - | Selective α-bromination, no side bromination |
| Thiazole ring closure | Thiourea | Heating to 80°C | 95 | One-pot reaction, high yield |
| Coupling with benzothiazole | Sodium tert-butoxide, THF | 10°C to rt | 86 | Smooth coupling reaction |
| Final purification | Various | Standard work-up | >99 purity | Confirmed by HPLC |
Chemical Reactions Analysis
Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or the carboxylic acid carbon.
Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for substitution) are commonly used.
Major Products: These reactions yield diverse products, including amides, esters, and substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry:
Bioorganic Chemistry:
Materials Science:
Mechanism of Action
Targets: Interacts with specific receptors, enzymes, or cellular components.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) or metabolic processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and related derivatives:
Key Observations:
- Substituent Diversity: The target compound’s 6-aminobenzo[d]thiazol-2-yl group distinguishes it from simpler phenyl or hydroxyphenyl analogs.
- Molecular Weight: The amino-substituted derivative has a higher molecular weight (279.34) compared to phenyl (207.25) or hydroxyphenyl (239.25) analogs, likely influencing solubility and pharmacokinetics.
Anticancer Activity
- (R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid : Demonstrates anticancer activity against L1210 leukemia cell lines in vitro, attributed to its hydroxyphenyl group enhancing redox modulation .
- (4R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivatives : Exhibit broad-spectrum antifungal activity, with EC₅₀ values <10 μg/mL against Botrytis cinerea and Rhizoctonia solani .
Sensing and Enzymology
- 2-(6-((Dimethylcarbamothioyl)oxy)benzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid: Functions as a bioluminescent probe for hypochlorite (ClO⁻) detection, with applications in imaging endogenous ClO⁻ in murine inflammatory models .
- Luciferin-4F2/3 (2-(6-(4-(methylthio)benzyloxy)benzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid): A luminogenic substrate for CYP4F2/3B enzyme assays, highlighting the role of benzothiazole modifications in enzymatic specificity .
Antifungal Activity
- (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives: Amide and ester variants show broad-spectrum antifungal activity, suggesting the target compound’s amino group could enhance binding to fungal targets like chitin synthases .
Q & A
Q. What are the optimal synthetic strategies for achieving high yields of (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid?
Methodological Answer: Synthesis of this compound involves coupling chiral cysteine derivatives with functionalized benzo[d]thiazole precursors. Key steps include:
- Chiral Control : Use enantiomerically pure starting materials (e.g., L- or D-cysteine) to ensure stereochemical fidelity at the 4-position of the thiazoline ring .
- Coupling Conditions : Employ EDCI/HOBt-mediated amide bond formation for efficient coupling with 3,4,5-trimethoxyaniline or other amines. Yields >95% are achievable under optimized conditions .
- Purification : Use reverse-phase HPLC (acetonitrile/water gradients) to isolate the product, ensuring >98% purity .
- Troubleshooting Low Yields : Adjust reaction time, solvent (e.g., methanol vs. DMF), or stoichiometry of reagents. For example, substituting bulky amines may reduce steric hindrance .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm regiochemistry (e.g., δ 5.38 ppm for the chiral proton in the thiazoline ring) and absence of diastereomers .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., m/z 373.1 [M+H]) and detect impurities .
- HPLC : Monitor retention time () under standardized conditions (e.g., 50:50 acetonitrile/water) to assess purity. Reproducible values indicate batch consistency .
- Chiral Analysis : Employ chiral HPLC columns or circular dichroism (CD) to confirm enantiomeric excess (>99% for the R-configuration) .
Q. What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the thiazoline ring or carboxylic acid group .
- Light Sensitivity : Protect from UV exposure by using amber vials, as the benzo[d]thiazole moiety is prone to photodegradation .
- Solubility Considerations : Lyophilize the compound for long-term storage. Reconstitute in DMSO (≥28 mg/mL) or phosphate buffer (pH 6–7) for experimental use .
Advanced Research Questions
Q. How does modifying the 6-amino group on the benzo[d]thiazole moiety impact biological activity?
Methodological Answer:
- Functional Group Replacement : Substitute the 6-amino group with hydroxy, azido, or methylthio groups to alter hydrophilicity and target engagement. For example:
- Biological Assays : Test analogs in enzyme inhibition (e.g., CYP450 isoforms) or cellular uptake assays (e.g., hepatic FFA probes) to correlate structure with activity. For instance, 4-chlorobenzyloxy substitutions enhance CYP4F12 selectivity .
Q. How can this compound be applied in real-time in vivo imaging of metabolic processes?
Methodological Answer:
- Probe Design : Conjugate the compound with disulfide-linked fatty acids (e.g., FFA-Luc) to create bioluminescent probes. Intracellular reduction releases luciferin, enabling quantification of fatty acid uptake in transgenic mice (e.g., albumin promoter-driven luciferase models) .
- Imaging Protocols : Use IVIS spectrum systems to capture photon emission. Normalize signals to tissue-specific luciferase expression (e.g., liver vs. adipose tissue) .
Q. What methodologies are recommended for studying this compound’s role in cytochrome P450 enzyme assays?
Methodological Answer:
- Substrate Design : Introduce alkoxy or benzyloxy groups at the 6-position (e.g., Luciferin-4F12/4F3B) to enhance CYP isoform specificity. For example:
- Assay Conditions : Conduct luminogenic assays in 96-well plates with recombinant CYP enzymes. Measure luminescence (RLU) over time to calculate and .
Q. How can enantiomeric purity be rigorously confirmed during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases to resolve R and S enantiomers .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., compare with (4S)-configured analogs) .
- Stereochemical Correlation : Synthesize derivatives from L- vs. D-cysteine and cross-validate NMR shifts (e.g., δ 5.38 ppm for R vs. δ 5.12 ppm for S) .
Q. How should researchers address contradictions in reported biological activities across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
